1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to a difluoropiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the difluoropiperidine core. This can be achieved through the reaction of piperidine with a suitable difluorinating agent under controlled conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a carbonylation reaction, often using a carbonylating agent like phosgene or a carbonyl chloride derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions, reduce waste, and improve safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropiperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidines or derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid stands out due to its difluoropiperidine core, which imparts unique chemical properties compared to its analogs. This structural difference can lead to distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(18(11-21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWEROYFWUHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822486-89-4 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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